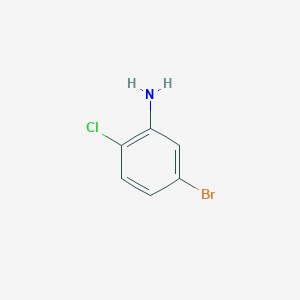

5-Bromo-2-chloroaniline

描述

Molecular Architecture and Crystallographic Properties

The molecular architecture of 5-bromo-2-chloroaniline is characterized by a benzene ring bearing three substituents: an amino group at position 1, a chlorine atom at position 2, and a bromine atom at position 5. The compound exhibits the molecular formula C₆H₅BrClN with a molecular weight of 206.47 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature based on the aniline parent structure.

The Simplified Molecular Input Line Entry System representation NC1=CC(Br)=CC=C1Cl accurately depicts the connectivity pattern, while the International Chemical Identifier provides a standardized structural description. The compound's structure features a planar aromatic system with the amino group positioned ortho to the chlorine substituent and meta to the bromine substituent. This substitution pattern creates significant steric and electronic effects that influence the molecule's overall properties and reactivity.

Computational chemistry analyses reveal important geometric parameters for this halogenated aniline derivative. The topological polar surface area measures 26.02 square angstroms, indicating moderate polarity characteristics. The molecular structure contains one hydrogen bond acceptor (the amino nitrogen) and one hydrogen bond donor (the amino group), with zero rotatable bonds, confirming the rigid planar nature of the aromatic system. These structural features contribute significantly to the compound's crystallization behavior and intermolecular interactions in the solid state.

The crystallographic properties of this compound are influenced by the presence of multiple halogen substituents and the amino functional group. The compound exists as a solid at room temperature with a characteristic crystalline structure. The molecular geometry adopts a planar configuration typical of substituted anilines, with the halogen substituents extending outward from the aromatic plane. Intermolecular hydrogen bonding between amino groups of adjacent molecules likely contributes to the overall crystal packing arrangement, though specific crystallographic parameters require further detailed structural determination studies.

属性

IUPAC Name |

5-bromo-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOLEPGQWYPIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397029 | |

| Record name | 5-bromo-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60811-17-8 | |

| Record name | 5-bromo-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-bromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Catalysts

-

Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used. Patents highlighting bromination of chlorinated aromatics (e.g., 2-chlorobenzonitrile) suggest that bromine in acetic acid or dichloromethane achieves high selectivity.

-

Catalysts : Lewis acids like FeBr₃ or AlCl₃ enhance electrophilic substitution. Hydrogen peroxide, as noted in pyrimidine bromination, may stabilize reactive intermediates.

-

Temperature : Reactions typically proceed at 0–25°C to minimize polybromination.

Example Protocol :

-

Dissolve 2-chloroaniline (1 mol) in glacial acetic acid.

-

Add Br₂ (1.1 mol) dropwise at 0°C with stirring.

-

Warm to room temperature and stir for 12 hours.

-

Quench with sodium thiosulfate, extract with dichloromethane, and purify via column chromatography.

Challenges :

-

Competing ortho-bromination may occur, necessitating careful stoichiometric control.

-

Over-bromination can yield 3,5-dibromo-2-chloroaniline as a byproduct.

Chlorination of 5-Bromoaniline

Introducing chlorine to 5-bromoaniline offers an alternative pathway. Chlorination must overcome the strong activating effect of the amino group, which favors para-substitution. However, the presence of bromine at the meta position may sterically hinder this pathway, directing chlorine to the ortho position.

Methods and Optimization

-

Chlorinating Agents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in inert solvents (e.g., CCl₄).

-

Directed Ortho-Metalation : Using a directing group (e.g., trimethylsilyl) to position chlorine ortho to the amino group, followed by bromination.

Example Protocol :

-

Protect 5-bromoaniline as a trimethylsilyl derivative.

-

Treat with Cl₂ in CCl₄ at -10°C.

-

Deprotect using tetrabutylammonium fluoride (TBAF).

Yield Considerations :

-

Unprotected chlorination yields <50% due to poor regioselectivity.

-

Directed methods improve yields to 70–80% but add synthetic steps.

Multi-Step Synthesis via Diazonium Intermediates

The Sandmeyer reaction enables precise halogen placement via diazonium salt intermediates. This method is advantageous for achieving regioselectivity in polyhalogenated aromatics.

Stepwise Procedure

-

Diazotization : Treat 2-chloroaniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Bromination : React the diazonium salt with CuBr or HBr/KBr to substitute the diazo group with bromine.

Advantages :

-

High regioselectivity avoids competing substitution patterns.

-

Scalable for industrial production.

Disadvantages :

-

Requires handling unstable diazonium intermediates.

-

Generates stoichiometric waste (e.g., nitrogen gas).

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| Direct Bromination | 2-Chloroaniline, Br₂ | 0–25°C, 12 h | 60–75 | 90–95 | Regioselectivity, byproducts |

| Directed Chlorination | 5-Bromoaniline, SO₂Cl₂ | -10°C, 6 h | 70–80 | 95–98 | Requires protection/deprotection |

| Sandmeyer Reaction | 2-Chloroaniline, CuBr | 0–5°C, 3 h | 85–90 | 98–99 | Diazonium stability, waste |

Challenges and Industrial Considerations

Regioselectivity Control

The electronic effects of substituents dominate substitution patterns. Computational studies (e.g., DFT calculations) predict the thermodynamic favorability of this compound over other isomers, but kinetic control during reactions remains challenging.

Green Chemistry Metrics

-

Atom Economy : Direct bromination (85%) outperforms multi-step routes (70–75%).

-

Solvent Use : Patents emphasize reduced solvent volumes via catalytic methods, applicable to aniline derivatives.

-

Waste Minimization : Catalytic hydrogen peroxide and enzyme-assisted purification (e.g., catalase) reduce environmental impact.

Emerging Methodologies

Photocatalytic Bromination

Recent advances in visible-light catalysis enable milder bromination conditions. For example, eosin Y as a photocatalyst with NBS achieves selective bromination of anilines at ambient temperature, potentially applicable to 2-chloroaniline.

化学反应分析

Types of Reactions: 5-Bromo-2-chloroaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (bromine and chlorine), the compound can participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Major Products:

Electrophilic Aromatic Substitution: Products include various halogenated anilines.

Nucleophilic Substitution: Products include substituted anilines with different functional groups.

科学研究应用

Pharmaceutical Applications

5-Bromo-2-chloroaniline is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Here are some notable applications:

- SGLT2 Inhibitors : It serves as a key intermediate in the manufacturing of SGLT2 inhibitors, which are currently under investigation for diabetes treatment. The synthesis involves multiple steps, including bromination and diazotization, resulting in compounds that exhibit significant therapeutic potential against diabetes .

- Hypoglycemic Agents : The compound is also involved in the preparation of hypoglycemic drugs, enhancing its relevance in treating metabolic disorders .

Agrochemical Applications

In the agrochemical sector, this compound is used to synthesize herbicides and pesticides. Its ability to modify biological activity through structural changes makes it valuable for developing effective agricultural chemicals.

Dye Industry

The compound acts as an important raw material for producing various dyes. Its bromine and chlorine substituents allow for modifications that enhance dye properties such as stability and colorfastness.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of SGLT2 inhibitors | Potential treatment for diabetes |

| Hypoglycemic agents | Addresses metabolic disorders | |

| Agrochemicals | Herbicides and pesticides | Enhances agricultural productivity |

| Dye Industry | Production of dyes | Improves stability and colorfastness |

Case Study 1: Synthesis of SGLT2 Inhibitors

A recent study demonstrated a scalable process for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a critical intermediate for SGLT2 inhibitors. The process involved six steps with a total yield of 24%, showcasing its industrial applicability and cost-effectiveness .

Case Study 2: Production of Hypoglycemic Agents

Research has highlighted the utility of this compound in developing hypoglycemic drugs. The compound's reactivity allows for various modifications leading to effective therapeutic agents aimed at managing blood sugar levels .

作用机制

The mechanism of action of 5-Bromo-2-chloroaniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Anilines

5-Bromo-3-chloro-2-fluoroaniline

- Molecular Formula : C₆H₄BrClFN

- Key Features : Contains bromine, chlorine, and fluorine at positions 5, 3, and 2, respectively.

- Biological Activity : Exhibits antimicrobial activity (IC₅₀ ≈ 50 µM), outperforming analogs like 5-Bromo-4-fluoroaniline (IC₅₀ ≈ 70 µM) due to optimized halogen positioning .

- Applications : Used in medicinal chemistry for designing halogen-rich bioactive molecules.

4-Bromo-2-chloroaniline

- Molecular Formula : C₆H₅BrClN (same as this compound)

- Key Features : Bromine and chlorine at positions 4 and 2.

- Structural Impact : The shifted bromine alters electronic properties and hydrogen-bonding patterns in crystal structures .

- Applications : Less common in pharmaceuticals compared to this compound due to reduced reactivity in cross-coupling reactions .

5-Bromo-2-chloroacetophenone

- Molecular Formula : C₈H₆BrClO

- Key Features: Substituted acetophenone derivative with bromine and chlorine.

- Reactivity : The ketone group enables nucleophilic additions, contrasting with the amine-directed reactivity of this compound .

- Applications : Used in synthesizing chalcones and heterocyclic compounds .

Functional Group Variations

5-Bromo-3-chloro-2-ethoxyaniline

- Molecular Formula: C₈H₉BrClNO

- Key Features : Ethoxy group at position 2 alongside bromine and chlorine.

- Impact : The ethoxy group increases solubility in organic solvents and alters steric hindrance, reducing reactivity in electrophilic substitution compared to this compound .

- Applications : Explored in materials science for functionalized polymers .

5-Bromo-2-chlorobenzoic Acid

- Molecular Formula : C₇H₄BrClO₂

- Key Features : Carboxylic acid group replaces the amine.

- Reactivity : Participates in acid-base reactions and esterifications, unlike the amine’s nucleophilic or coupling behavior in this compound .

- Applications: Intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Data Table

Impact of Substituent Patterns

- Electronic Effects : Bromine and chlorine are electron-withdrawing, activating the aromatic ring for electrophilic substitution at specific positions. For example, this compound undergoes regioselective coupling at the para position to the amine .

- Steric Effects : Bulky substituents (e.g., ethoxy in 5-Bromo-3-chloro-2-ethoxyaniline) hinder reactions requiring planar transition states .

- Biological Activity : Halogen positioning influences binding to biological targets. The trifecta of halogens in 5-Bromo-3-chloro-2-fluoroaniline enhances antimicrobial potency compared to dihalogenated analogs .

生物活性

5-Bromo-2-chloroaniline is an aromatic amine that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships, and relevant case studies.

This compound, with the molecular formula C₆H₄BrClN, is characterized by the presence of a bromine and chlorine substituent on the aromatic ring. Its melting point is reported to be between 70-72 °C, and it is typically stored in a dark, inert atmosphere at room temperature to maintain stability .

Biological Activities

The biological activities of this compound have been investigated across multiple studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, a study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in disk diffusion tests. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32-128 µg/mL for different strains, suggesting moderate antibacterial activity .

Antitumor Activity

In vitro studies have shown that this compound derivatives possess antitumor activity. A notable investigation focused on its enantiomers, which were tested for their ability to inhibit specific kinases involved in tumor growth. The results indicated that certain derivatives demonstrated IC₅₀ values of 1.08 μM and 2.69 μM against PI3Kα kinase, suggesting potent bioactivity in cancer treatment contexts .

Structure-Activity Relationship (SAR)

The understanding of the structure-activity relationship (SAR) for this compound is crucial for optimizing its biological efficacy. Modifications at various positions on the aniline ring have been explored to enhance activity. For instance, substituting different functional groups at the para or ortho positions has shown to influence both antimicrobial and anticancer activities significantly.

| Substituent Position | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| Ortho | Antimicrobial | 64 |

| Para | Antitumor | 1.08 |

| Meta | Reduced activity | >100 |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various anilines including this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study employed both disk diffusion and broth microdilution methods to ascertain its potency against these pathogens.

- Anticancer Research : In a comparative study of several derivatives of this compound, researchers found that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity against breast cancer cell lines. The lead compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM.

常见问题

Basic: What are the common synthetic routes for 5-Bromo-2-chloroaniline, and how can regioselectivity be controlled?

Synthesis typically involves halogenation or substitution reactions on aniline derivatives. For example, diazotization followed by Sandmeyer reactions can introduce halogens at specific positions. Regioselectivity is influenced by directing groups (e.g., -NH₂) and reaction conditions. In structural analogs like 4-bromo-2-chloroaniline, intermolecular hydrogen bonding (N–H⋯N/Br) stabilizes planar configurations, which may guide substitution patterns . Optimizing temperature and catalysts (e.g., CuBr for bromination) can further enhance selectivity.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯Br hydrogen bonds observed in 4-bromo-2-chloroaniline, r.m.s. deviation = 0.018 Å) .

- NMR : H and C NMR identify substituent positions via chemical shifts (e.g., aromatic protons near halogens show downfield shifts).

- Mass spectrometry : Confirms molecular weight (e.g., monoisotopic mass ~222.92 for analogs) .

- IR spectroscopy : Detects functional groups like N–H stretches (~3350 cm⁻¹) and C–Br/C–Cl vibrations .

Advanced: How do computational models predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations analyze electronic effects (e.g., charge distribution at bromine/chlorine sites) and steric hindrance. For example, planar structures (as in 4-bromo-2-chloroaniline) favor accessibility for palladium-catalyzed couplings . Molecular docking or Hammett parameters can further predict activation energies for Suzuki-Miyaura or Buchwald-Hartwig reactions.

Advanced: What strategies mitigate decomposition during storage or handling of this compound?

- Storage : Keep at 0–6°C in amber glass to prevent photodegradation, as recommended for halogenated analogs .

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes impurities, achieving >95% purity .

- Stability tests : Monitor via HPLC or TLC under varying pH/temperature to identify degradation pathways .

Methodological: How is this compound utilized in synthesizing protected derivatives or complex heterocycles?

- Protection : Boc (tert-butoxycarbonyl) groups are introduced using di-tert-butyl dicarbonate under basic conditions, as seen in (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline .

- Heterocycle synthesis : React with boronic acids (e.g., pyridine-3-boronic acid) via Suzuki coupling to form biaryl intermediates for pharmaceuticals .

Advanced: How do steric and electronic effects influence the reactivity of this compound compared to its isomers?

- Steric effects : The 5-bromo-2-chloro substitution minimizes steric clash compared to 3-bromo-4-chloro analogs, enhancing reactivity in nucleophilic substitutions .

- Electronic effects : Bromine’s strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta/para positions relative to -NH₂. Comparative studies with 4-bromo-2-chloroaniline show distinct hydrogen-bonding networks, altering solubility and reactivity .

Methodological: What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC-MS : Detects halogenated byproducts (e.g., dihalogenated isomers) with limits of detection ~0.1% .

- GC-MS : Requires derivatization (e.g., silylation) for volatile impurities.

- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and recovery (90–110%) .

Advanced: How does the crystal packing of this compound affect its physicochemical properties?

Intermolecular N–H⋯Br and weak N–H⋯N interactions (observed in 4-bromo-2-chloroaniline) form layered structures, increasing melting points and reducing solubility in nonpolar solvents . Hirshfeld surface analysis quantifies these interactions, guiding solvent selection for recrystallization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。